molecular formula C7H11ClFNO B1477018 2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2092798-64-4

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Cat. No. B1477018
CAS RN: 2092798-64-4
M. Wt: 179.62 g/mol
InChI Key: SSPSZQPCNGZQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one, commonly known as FMCP, is a fluorinated organic compound with a wide range of applications in the scientific and medical research fields. It is a versatile building block for the synthesis of various molecules and can be used in a variety of processes such as drug discovery, protein engineering, and biochemical studies. FMCP is a highly reactive compound and can be used to create a variety of different structures.

Scientific Research Applications

Anticancer Potential

Azetidin-2-one derivatives have been identified for their potential in anticancer treatments . The derivatives were evaluated for their anticancer potential using MCF-7 cell lines .

Antimicrobial Activity

Various substituted azetidin-2-one derivatives have been recognized for their antimicrobial properties . This makes them a promising area of study for the development of new antimicrobial agents.

Antioxidant Activity

These derivatives also exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Immunostimulating Properties

Azetidin-2-one derivatives have been identified as immunostimulating . This means they can boost or stimulate the immune system’s response, making it a potential area of study for enhancing the body’s defense against diseases.

Synthesis of Pyrrole-substituted 2-Azetidinones

A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .

β-lactam Antibiotics

The 2-azetidinone ring system is the basic structural feature of a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, nocardicins, monobactams, clavulanic acid, sulbactams, and tazobactams . These have been widely used as therapeutic agents to treat bacterial infections and several other diseases .

properties

IUPAC Name

2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-6(2-9)4-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPSZQPCNGZQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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